3-Butyl-5-fluorobenzaldehyde
Description
3-Butyl-5-fluorobenzaldehyde (C₁₁H₁₃FO) is a substituted benzaldehyde derivative featuring a fluorine atom at the 5-position and a butyl group at the 3-position of the aromatic ring. The aldehyde functional group at position 1 renders it reactive in condensation and nucleophilic addition reactions, making it valuable in synthetic organic chemistry and pharmaceutical intermediates.
Properties
Molecular Formula |
C11H13FO |
|---|---|
Molecular Weight |
180.22 g/mol |
IUPAC Name |
3-butyl-5-fluorobenzaldehyde |
InChI |
InChI=1S/C11H13FO/c1-2-3-4-9-5-10(8-13)7-11(12)6-9/h5-8H,2-4H2,1H3 |
InChI Key |
KBLNUXNRFFBULD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=CC(=C1)F)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-butyl-5-fluorobenzaldehyde with halogenated and alkyl-substituted benzaldehyde derivatives, focusing on structural features, physicochemical properties, and reactivity.
Key Compounds for Comparison
5-Bromo-4-fluoro-2-hydroxybenzaldehyde
- Structure : Bromine (5-position), fluorine (4-position), hydroxyl (2-position), and aldehyde (1-position).
- Properties : The hydroxyl group introduces hydrogen-bonding capability, increasing solubility in polar solvents compared to 3-butyl-5-fluorobenzaldehyde. Bromine’s larger atomic radius and polarizability may enhance intermolecular van der Waals forces, raising melting points relative to fluorine-substituted analogs.
- Reactivity : The hydroxyl group can undergo etherification or esterification, while bromine enables cross-coupling reactions (e.g., Suzuki-Miyaura), offering broader synthetic utility than 3-butyl-5-fluorobenzaldehyde .
5-Bromo-4-methylpyridin-2-amine
- Structure : Pyridine ring with bromine (5-position), methyl (4-position), and amine (2-position).
- Properties : The pyridine base increases water solubility due to nitrogen’s lone pair. The absence of an aldehyde group reduces electrophilicity but allows for nucleophilic aromatic substitution at the amine site.
- Applications : Primarily used in heterocyclic drug synthesis, contrasting with 3-butyl-5-fluorobenzaldehyde’s role in aldehyde-mediated reactions .
5-Bromo-4-methylthiazol-2-amine Structure: Thiazole ring with bromine (5-position), methyl (4-position), and amine (2-position). Properties: The thiazole ring’s sulfur atom enhances π-electron delocalization, conferring distinct electronic properties compared to benzene-based analogs.
Physicochemical and Functional Comparison
| Compound | Key Substituents | Functional Groups | Molecular Weight (g/mol) | Key Reactivity Differences |
|---|---|---|---|---|
| 3-Butyl-5-fluorobenzaldehyde | Butyl (3), F (5) | Aldehyde | 180.22 | High lipophilicity; aldehyde-mediated condensations |
| 5-Bromo-4-fluoro-2-hydroxybenzaldehyde | Br (5), F (4), OH (2) | Aldehyde, Hydroxyl | 233.02 | Bromine enables cross-coupling; hydroxyl permits derivatization |
| 5-Bromo-4-methylpyridin-2-amine | Br (5), CH₃ (4) | Amine, Pyridine | 203.06 | Amine participates in SNAr; pyridine enhances solubility |
Electronic and Steric Effects
- Fluorine vs. Bromine : Fluorine’s electronegativity deactivates the aromatic ring more strongly than bromine, reducing electrophilic substitution rates in 3-butyl-5-fluorobenzaldehyde compared to brominated analogs.
- Butyl Group Impact : The bulky butyl group introduces steric hindrance, slowing reactions at the ortho positions but improving lipid bilayer penetration in biological applications.
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